N-cyclohexyl-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide
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Overview
Description
N-cyclohexyl-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is particularly valuable in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as TBHP (tert-Butyl hydroperoxide).
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: TBHP in toluene.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the corresponding amines.
Scientific Research Applications
N-cyclohexyl-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide is used in various scientific research applications:
Medicinal Chemistry: It is explored for its potential therapeutic properties.
Material Science: The compound’s unique structure makes it valuable in the development of new materials.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: These include compounds like trimetazidine and ranolazine, which also contain piperidine moieties and exhibit significant biological activity.
Thiophene Derivatives: Compounds such as suprofen and articaine, which have thiophene frameworks and are used in medicinal applications.
Uniqueness
N-cyclohexyl-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide stands out due to its combined piperazine and thiophene structures, offering a unique set of properties that make it valuable in both medicinal chemistry and material science.
Properties
IUPAC Name |
N-cyclohexyl-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3OS/c20-16(17-15-4-2-1-3-5-15)19-9-7-18(8-10-19)12-14-6-11-21-13-14/h6,11,13,15H,1-5,7-10,12H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URFDEXRYYGSZPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCN(CC2)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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